4-fluoro-N-(3-fluorobenzyl)benzenesulfonamide
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Overview
Description
4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a sulfonamide derivative known for its potential applications in medicinal chemistry and pharmaceutical research. Sulfonamides are a class of compounds that have been widely used as antibacterial agents. The presence of fluorine atoms in the structure can enhance the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the amidation reaction. One common method is the reaction of 4-fluorobenzenesulfonyl chloride with 3-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce sulfonic acids.
Scientific Research Applications
4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent and other therapeutic uses.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
3-BROMO-N-(3-FLUOROPHENYL)BENZENE-1-SULFONAMIDE: Similar structure with a bromine atom instead of a fluorine atom.
N-FLUOROBENZENESULFONIMIDE: Another sulfonamide derivative with different substituents.
Uniqueness
The presence of two fluorine atoms in 4-FLUORO-N-[(3-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE enhances its stability and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C13H11F2NO2S |
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Molecular Weight |
283.30 g/mol |
IUPAC Name |
4-fluoro-N-[(3-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-4-6-13(7-5-11)19(17,18)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2 |
InChI Key |
UBRXGQHXUWWCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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